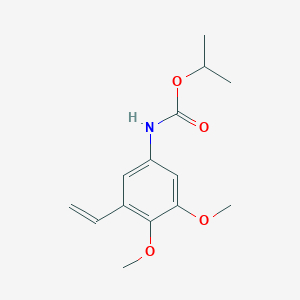
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: is a chemical compound known for its unique structure and properties It features a carbamate group attached to a phenyl ring substituted with ethenyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate typically involves the following steps:
Formation of the Phenyl Ring Substituents: The starting material, 3-ethenyl-4,5-dimethoxyphenol, is prepared through a series of reactions, including alkylation and hydroxylation.
Carbamate Formation: The phenol derivative is then reacted with isopropyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products:
Oxidation Products: Quinones or hydroxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted carbamates or phenyl derivatives.
Scientific Research Applications
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling.
Comparison with Similar Compounds
Propan-2-yl (3-ethenyl-4,5-diethoxyphenyl)carbamate: Similar structure but with ethoxy groups instead of methoxy groups.
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: Another variant with different substituents on the phenyl ring.
Uniqueness:
Structural Differences: The presence of methoxy groups in this compound imparts unique electronic and steric properties.
Reactivity: These structural differences can lead to variations in reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
84972-05-4 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
propan-2-yl N-(3-ethenyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H19NO4/c1-6-10-7-11(15-14(16)19-9(2)3)8-12(17-4)13(10)18-5/h6-9H,1H2,2-5H3,(H,15,16) |
InChI Key |
SKWHKLUDMBGPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C(=C1)OC)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















